molecular formula C7H3Cl2F2NO2 B1447870 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene CAS No. 1806356-64-8

1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene

Cat. No.: B1447870
CAS No.: 1806356-64-8
M. Wt: 242 g/mol
InChI Key: ZDERIAQCUWITQO-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene (CAS 1806305-09-8) is a high-purity specialty benzene derivative offered for research and development purposes. This compound serves as a valuable multifunctional intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C 7 H 3 Cl 2 F 2 NO 2 with a molecular weight of 242.01 g/mol . The structure of this compound features three distinct reactive sites: two chlorine substituents, a nitro group, and a difluoromethyl group. This combination allows for selective and sequential functionalization, making it a versatile scaffold for constructing more complex molecules. In particular, the chloride atom positioned ortho to the strong electron-withdrawing nitro group is highly activated towards nucleophilic aromatic substitution reactions. Researchers can exploit this reactivity with nucleophiles such as amines, alkoxides, and thiols to generate a diverse array of substituted aniline, phenol, and thioether derivatives . The difluoromethyl group is a key motif in medicinal chemistry and agrochemical research, often used to modulate a compound's lipophilicity, metabolic stability, and bioavailability. Key Applications & Research Value: • Pharmaceutical Intermediates: Used as a key building block for the synthesis of active pharmaceutical ingredients (APIs) and candidate molecules, especially those incorporating a difluoromethyl group. • Agrochemical Research: Serves as a precursor in the development of novel herbicides, insecticides, and fungicides. • Material Science: A starting material for creating functionalized aromatic compounds for advanced materials. • Chemical Synthesis: The specific substitution pattern allows it to be a precursor for various heterocyclic systems and fine chemicals. Handling & Safety: This compound is for research use only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use. The specific hazards for this compound are not fully documented in the search results, but analogous dichloronitrobenzene compounds are known to be toxic and hazardous in case of skin contact, ingestion, or inhalation .

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethyl)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-4-2-6(12(13)14)5(9)1-3(4)7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDERIAQCUWITQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232537
Record name Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID401232537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806356-64-8
Record name Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806356-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Nitration of Benzene Derivatives

The initial step generally involves nitration of chlorobenzene or dichlorobenzene to introduce the nitro group at the desired position. This is typically achieved by electrophilic aromatic substitution using mixed acid (HNO3/H2SO4) under controlled temperature to avoid over-nitration or unwanted isomers.

Subsequently, chlorination is performed to install chlorine atoms at specific positions, often using chlorine gas or chlorinating agents in the presence of catalysts such as iron(III) chloride (FeCl3) to direct substitution.

Introduction of the Difluoromethyl Group

The difluoromethyl (-CF2H) group is introduced via specialized fluorination reactions. Common methods include:

  • Halogen exchange reactions: Starting from chloromethyl or bromomethyl precursors, fluorination reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can convert these groups into difluoromethyl functionalities.

  • Direct fluoromethylation: Using reagents like difluorochloromethane (ClCF2H) under phase-transfer catalysis in aqueous alkaline media, as described in water-phase synthesis methods.

Water-Phase Synthesis Using Difluorochloromethane

A notable patented method (CN1348951A) describes the synthesis of difluoromethoxy nitrobenzene derivatives via a water-phase process:

  • Reaction Conditions: Nitrophenol (e.g., 4-nitrophenol) is reacted in an alkaline aqueous solution (sodium or potassium hydroxide, 2-30% concentration) at 40-100 °C.
  • Reagents: Difluorochloromethane is continuously introduced into the reaction mixture.
  • Catalysis: Phase-transfer catalysts such as tetrabutylammonium bromide or tetrabutylphosphonium bromide facilitate the reaction.
  • Reaction Time: 1 to 40 hours depending on scale and conditions.
  • Outcome: This method yields difluoromethoxy nitrobenzene with purity >98% and a yield of approximately 83.6%.

Although this patent specifically addresses difluoromethoxy derivatives, similar principles apply to the difluoromethyl substitution, where difluorochloromethane acts as the fluorine source under phase-transfer catalysis in alkaline media.

Comparative Analysis of Preparation Methods

Preparation Step Method Description Advantages Limitations
Nitration and Chlorination Electrophilic aromatic substitution using mixed acid and chlorine gas with catalysts Well-established, regioselective chlorination possible Requires careful temperature control to avoid overreaction
Difluoromethyl Group Introduction Halogen exchange fluorination using reagents like DAST or Deoxo-Fluor High selectivity for difluoromethyl group Reagents can be moisture sensitive and expensive
Water-phase synthesis with Difluorochloromethane Phase-transfer catalysis in alkaline aqueous media Environmentally friendly, avoids organic solvents, high yield Requires long reaction times and careful control of reagent feed

Research Findings and Optimization

  • Phase-transfer catalysis is critical in water-phase synthesis to enhance the transfer of difluorochloromethane into the aqueous phase for reaction with nitrophenol derivatives, improving yield and reducing environmental impact.

  • Reaction temperature around 95 °C optimizes the reaction rate without decomposing sensitive intermediates.

  • Mole ratio of nitrophenol to difluorochloromethane is typically maintained between 1:1 and 1:10 to ensure complete conversion.

  • Purification involves alkali washing and steam distillation to achieve high purity (>98%) of the target compound.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Range / Value Notes
Reaction Temperature 40 - 100 °C Optimal ~95 °C for water-phase synthesis
Reaction Time 1 - 40 hours Longer times improve yield
Alkaline Solvent Concentration 2 - 30% NaOH or KOH Higher concentration increases reaction rate
Phase-Transfer Catalyst Loading 0 - 10% (w/w of nitrophenol) Tetrabutylammonium or phosphonium salts
Mole Ratio (Nitrophenol:ClCF2H) 1:1 to 1:10 Excess ClCF2H ensures full conversion
Product Purity >98% Achieved by steam distillation and washing
Yield ~83.6% High yield under optimized conditions

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro group at position 5 strongly activates the aromatic ring for nucleophilic substitution at positions ortho and para to itself. The chlorine atoms at positions 1 and 4 are potential sites for displacement under specific conditions.

Reaction Type Conditions Product Notes
AmmonolysisExcess NH₃, 150–220°C, chlorobenzene 2-(difluoromethyl)-5-nitroanilineSimilar to ammonolysis of 2,4,5-trichloronitrobenzene, yielding 98% purity .
Methoxide substitutionNaOCH₃, polar aprotic solvent4-chloro-2-(difluoromethyl)-5-nitroanisoleAnalogous to methoxide displacement in 1,4-dichloro-2-nitrobenzene .

Key Observations :

  • The difluoromethyl group at position 2 reduces electron density, potentially slowing substitution compared to non-fluorinated analogs.

  • Steric hindrance from the bulky difluoromethyl group may direct reactivity toward the less hindered chlorine (position 4).

Reduction Reactions

The nitro group can be selectively reduced to an amine, enabling further functionalization.

Reduction Method Conditions Product Yield
Catalytic hydrogenationH₂, Pd/C, ethanol, 50°C1,4-dichloro-2-(difluoromethyl)-5-aminobenzene~90%*
Fe/HClFe powder, HCl, refluxSame as above~85%*

*Yields extrapolated from hydrogenation of 1,4-dichloro-2-nitrobenzene .

Mechanistic Insight :

  • The difluoromethyl group may stabilize intermediates via inductive effects, improving reaction efficiency.

Electrophilic Substitution

Reaction Conditions Product Regioselectivity
SulfonationOleum, 100°C, 12h2-(difluoromethyl)-5-nitrobenzenesulfonic acidPredominantly para to nitro group
NitrationHNO₃/H₂SO₄, 50°C1,4-dichloro-2-(difluoromethyl)-3,5-dinitrobenzeneMeta to existing nitro group

Challenges :

  • Competitive side reactions (e.g., dechlorination) may occur under strong acidic conditions.

Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed coupling reactions, though limited data exists for this specific compound.

Coupling Type Conditions Product Catalyst
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄, baseBiaryl derivativesPd(0)
UllmannCuI, DMF, 120°CSubstituted anilinesCu(I)

Thermal Stability and By-Product Formation

Under high temperatures (>200°C), decomposition pathways include:

  • Nitro group elimination : Releases NOₓ gases, forming chloro-difluoromethylbenzene derivatives.

  • Dimerization : Observed in analogs under prolonged heating .

Scientific Research Applications

1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene (CAS 130841-23-5)

  • Structure : Replaces difluoromethyl with a hexafluoropropoxy group.
  • Impact : The hexafluoropropoxy group increases steric bulk and lipophilicity compared to the difluoromethyl group. This may reduce solubility in polar solvents but enhance membrane permeability .
  • Regulatory Status : Listed under REACH (ECHA) as a phase-in substance, indicating industrial relevance and regulatory oversight .

1,3-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-69-1)

  • Structure : Methyl group instead of difluoromethyl; chlorine at positions 1 and 3.
  • Physical Properties : Melting point 63–64°C, lower molecular weight (206.02 g/mol) vs. 257.01 g/mol for the difluoromethyl analog.

1,3-Dichloro-2,4-difluoro-5-nitrobenzene (CAS 15952-70-2)

  • Structure : Two fluorine atoms at positions 2 and 4.
  • Electronic Effects : Increased fluorine content enhances inductive effects, likely improving resistance to nucleophilic substitution but reducing aromatic ring electron density .

Fluorination Patterns and Pharmacological Relevance

2,5-Dichlorofluorobenzene

  • Structure : Single fluorine atom at position 2.
  • Application: Demonstrates how monofluorination can balance lipophilicity and metabolic stability, a strategy used in drug design to optimize pharmacokinetics .

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

  • Structure: Non-fluorinated pyridazinone core.
  • Contrast : The absence of fluorine reduces oxidative stability, highlighting the difluoromethyl group’s role in enhancing durability under metabolic conditions .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Melting Point (°C) Regulatory Status
1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene - 257.01 Cl, NO₂, CF₂H Not reported -
1,4-Dichloro-2-(hexafluoropropoxy)-5-nitrobenzene 130841-23-5 402.13 Cl, NO₂, OCH₂(CF₃)₂ Not reported REACH phase-in
1,3-Dichloro-2-methyl-5-nitrobenzene 7149-69-1 206.02 Cl, NO₂, CH₃ 63–64 -
1,3-Dichloro-2,4-difluoro-5-nitrobenzene 15952-70-2 247.98 Cl, NO₂, F Not reported -

Industrial and Regulatory Considerations

  • Handling: Fluorinated nitrobenzenes often require controlled environments due to toxicity and environmental persistence.
  • Applications : Fluorine-containing analogs are prioritized in drug development for their improved ADME (absorption, distribution, metabolism, excretion) profiles, as seen in FDA-approved fluorinated pharmaceuticals .

Biological Activity

1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene is an organic compound that has garnered attention due to its significant biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the chemical formula C6Cl2F2NO2\text{C}_6\text{Cl}_2\text{F}_2\text{N}\text{O}_2. It appears as a pale yellow solid and is insoluble in water. The compound's structure includes both chlorine and fluorine substituents, which contribute to its unique chemical properties and biological interactions.

Carcinogenic Potential

Research indicates that this compound may pose a carcinogenic risk. Animal studies have linked dietary administration of this compound to increased incidences of hepatocellular carcinoma and hepatoblastoma in rodents. These findings have led the International Agency for Research on Cancer (IARC) to classify it as "possibly carcinogenic to humans" based on sufficient evidence from animal studies.

Genotoxicity

The genotoxic potential of this compound has been investigated through various in vitro assays. Results have been mixed; some studies indicated positive results for chromosomal aberrations, while others showed negative outcomes. This inconsistency suggests that further research is necessary to elucidate the compound's mutagenic properties .

Toxicological Studies

Toxicological assessments have revealed several adverse effects associated with high doses of the compound:

  • General Toxicity : Symptoms such as yellowish urine, salivation, and decreased locomotor activity were observed at doses of 60 mg/kg or higher. At 200 mg/kg, significant body weight suppression and organ damage were noted.
  • Reproductive Toxicity : The No Observed Effect Level (NOEL) for reproductive toxicity was established at 200 mg/kg/day for males and 20 mg/kg/day for females. Developmental toxicity in pups was observed at doses above 60 mg/kg/day .

The mechanisms underlying the biological activity of this compound involve its interaction with various biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Interaction : It potentially interacts with neurotransmitter receptors, which could influence signaling pathways related to cell growth and differentiation .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical FormulaNotable Features
1,4-Dichloro-2-nitrobenzeneC6Cl2NO2\text{C}_6\text{Cl}_2\text{N}\text{O}_2Lacks fluorine substituents
2,5-DichloronitrobenzeneC6Cl2NO2\text{C}_6\text{Cl}_2\text{N}\text{O}_2Different positioning of chlorine atoms
1-Bromo-4-chloro-2-nitrobenzeneC6BrClNO2\text{C}_6\text{BrClN}\text{O}_2Contains bromine instead of fluorine
1-Chloro-4-fluoro-2-nitrobenzeneC6ClFNO2\text{C}_6\text{ClFNO}_2Contains fluorine but lacks dichlorination

The unique combination of chlorinated and fluorinated groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Hepatocellular Carcinoma Induction : A study conducted on rodents showed a clear correlation between dietary exposure to the compound and the development of liver tumors.
  • Genotoxicity Testing : In vitro tests using bacterial strains (e.g., S. typhimurium) demonstrated varying degrees of mutagenicity, indicating potential risks associated with environmental exposure.
  • Long-term Exposure Effects : Chronic exposure studies have shown significant organ damage and reproductive toxicity at elevated doses, reinforcing concerns regarding its safety profile.

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-dichloro-2-(difluoromethyl)-5-nitrobenzene, and how do reaction conditions influence yield?

The synthesis of halogenated nitroaromatic compounds often involves stepwise halogenation, nitration, and functional group modifications. Key methods include:

  • Halogenation : Selective chlorination using sulfuryl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in dichloromethane (DCM) at 0–50°C, with N,N-dimethylformamide (DMF) as a catalyst .
  • Nitration : Nitro group introduction via mixed acid (HNO₃/H₂SO₄) under controlled temperature to avoid over-nitration.
  • Difluoromethylation : Fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce the -CF₂H group, requiring anhydrous conditions .
    Critical factors : Solvent polarity (e.g., benzene vs. DCM), temperature (0°C minimizes side reactions), and stoichiometry (excess fluorinating agents improve selectivity). Yield discrepancies (~60–85%) arise from competing hydrolysis or incomplete fluorination .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹⁹F NMR is critical for verifying the difluoromethyl group (-CF₂H) at δ ~ -85 to -95 ppm. ¹H/¹³C NMR confirms aromatic substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₄Cl₂F₂NO₂; MW 254.97) and isotopic patterns for Cl/F .
  • HPLC-PDA : Quantifies purity (>98%) and detects nitro-reduction byproducts (e.g., amine derivatives) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Solubility : Low in polar solvents (water), moderate in DCM or DMF. Lipophilicity (logP ~2.8) suggests suitability for biological membrane penetration .
  • Stability : Sensitive to UV light (nitro group degradation) and hydrolysis under basic conditions. Store in dark, anhydrous environments at -20°C .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic and steric effects in downstream reactions?

The -CF₂H group exhibits strong electron-withdrawing effects (σₚ = 0.43), directing electrophilic substitution to meta positions. Its steric bulk (~1.5 Å) impacts coupling reactions (e.g., Suzuki-Miyaura), requiring bulky palladium ligands (e.g., SPhos) for cross-coupling efficiency. Computational studies (DFT) show enhanced binding affinity in enzyme inhibition assays due to fluorine’s electronegativity .

Q. What regulatory and safety considerations apply to handling this compound?

  • Toxicity : Classified as harmful (R37/36/38) due to nitroaromatic toxicity. Use PPE (gloves, goggles) and fume hoods .
  • Regulatory Compliance : Listed under REACH (ECHA) with a CAS RN (e.g., 130841-23-5). Disposal via incineration with alkaline scrubbers to avoid dioxin formation .

Q. How can contradictory data in synthesis yields be systematically resolved?

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature vs. reagent ratio). For example, Taguchi methods optimize fluorination yield by prioritizing reagent purity over reaction time .
  • Mechanistic Studies : Use in situ IR or GC-MS to detect intermediates (e.g., nitroso derivatives) causing yield drops .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes, predicting metabolic stability .
  • DFT Calculations : Gaussian 16 calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity in nucleophilic aromatic substitution .

Q. How does isomerism (e.g., chloro/nitro positional isomers) affect biological activity?

  • Regioselectivity : 1,4-dichloro-2-CF₂H-5-nitro derivatives show higher herbicidal activity than 1,3-isomers due to optimized steric alignment with target enzymes (e.g., acetolactate synthase) .
  • Analytical Differentiation : Use LC-MS/MS with chiral columns to separate isomers and quantify bioactivity .

Q. What in vitro assays are recommended for evaluating its potential as a kinase inhibitor?

  • Kinase Profiling : Use ADP-Glo™ assays across a panel of kinases (e.g., EGFR, VEGFR) at 10 µM concentrations.
  • Cytotoxicity : MTT assays on HEK293 cells (IC₅₀ determination) with nitroreductase-expressing strains to assess prodrug potential .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent Replacement : Replace DCM with cyclopentyl methyl ether (CPME), reducing environmental impact .
  • Catalysis : Use recyclable Pd/Fe₃O₄ nanoparticles for coupling reactions, minimizing heavy metal waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.